molecular formula C5H2BrClN2O2 B13113820 4-Bromo-5-chloro-2-nitropyridine

4-Bromo-5-chloro-2-nitropyridine

Cat. No.: B13113820
M. Wt: 237.44 g/mol
InChI Key: UMMQWHCYIUJTON-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClN2O2 This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2-nitropyridine typically involves the nitration of 4-bromo-5-chloropyridine. One common method includes the reaction of 4-bromo-5-chloropyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. The starting material, 4-bromo-5-chloropyridine, is subjected to nitration using a mixture of concentrated nitric and sulfuric acids. The reaction mixture is then quenched, and the product is isolated through filtration and purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-2-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Coupling: Palladium catalysts and boronic acids.

Major Products Formed:

Scientific Research Applications

4-Bromo-5-chloro-2-nitropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-nitropyridine is primarily based on its ability to undergo various chemical transformations. The nitro group, being an electron-withdrawing group, significantly influences the reactivity of the compound. It can activate the pyridine ring towards nucleophilic substitution reactions. The bromine and chlorine atoms also play a role in facilitating coupling reactions by acting as leaving groups .

Comparison with Similar Compounds

  • 4-Bromo-2-nitropyridine
  • 5-Chloro-2-nitropyridine
  • 2-Bromo-5-nitropyridine

Comparison: 4-Bromo-5-chloro-2-nitropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which provides distinct reactivity patterns compared to its analogs. For instance, the presence of both halogens allows for selective functionalization at multiple positions on the ring, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5H2BrClN2O2

Molecular Weight

237.44 g/mol

IUPAC Name

4-bromo-5-chloro-2-nitropyridine

InChI

InChI=1S/C5H2BrClN2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H

InChI Key

UMMQWHCYIUJTON-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1[N+](=O)[O-])Cl)Br

Origin of Product

United States

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